heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate
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Overview
Description
Heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate is a complex organic compound with multiple sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate involves multiple steps, including the protection and deprotection of functional groups, sulfonation reactions, and the use of chiral catalysts to ensure the correct stereochemistry. Specific reaction conditions, such as temperature, solvent, and pH, are critical to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography. The use of automated systems and real-time monitoring can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of sulfonate groups.
Substitution: Nucleophilic substitution reactions can replace sulfonate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases related to sulfonate metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple sulfonate groups can bind to active sites, inhibiting or modulating the activity of target proteins. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Heptasodium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate
- Heptalithium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate
Uniqueness
Heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate is unique due to its specific potassium counterions, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different counterions.
Properties
Molecular Formula |
C12H15K7O32S7 |
---|---|
Molecular Weight |
1169.4 g/mol |
IUPAC Name |
heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C12H22O32S7.7K/c13-1-4-6(40-47(20,21)22)8(42-49(26,27)28)9(43-50(29,30)31)11(37-4)39-12(3-36-46(17,18)19)10(44-51(32,33)34)7(41-48(23,24)25)5(38-12)2-35-45(14,15)16;;;;;;;/h4-11,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7-,8+,9-,10+,11?,12+;;;;;;;/m1......./s1 |
InChI Key |
QRADSVFOARSADG-SEKZZVSKSA-G |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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